molecular formula C22H23NO4 B8233639 N-Fmoc-N-3-buten-1-yl-L-alanine

N-Fmoc-N-3-buten-1-yl-L-alanine

Cat. No.: B8233639
M. Wt: 365.4 g/mol
InChI Key: SJLSWEWYQVKBGW-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-3-buten-1-yl-L-alanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorene moiety, a butenyl side chain, and an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using 9H-fluorene-9-ylmethoxycarbonyl chloride under basic conditions.

    Introduction of the Butenyl Side Chain: The protected alanine is then reacted with a suitable butenylating agent, such as 3-butenyl bromide, under nucleophilic substitution conditions.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-3-buten-1-yl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The butenyl side chain can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl side chain may yield butenyl alcohol or butenyl aldehyde, while reduction may yield butyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-alanine: Lacks the butenyl side chain.

    N-(tert-Butoxycarbonyl)-N-(3-butenyl)-L-alanine: Uses a different protecting group.

    N-(9H-Fluorene-9-ylmethoxycarbonyl)-N-(2-propenyl)-L-alanine: Has a different side chain.

Uniqueness

N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to the combination of the fluorene protecting group and the butenyl side chain, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSWEWYQVKBGW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.